molecular formula C10H16N2O4 B3358577 (1R,2S)-(-)-Ephedrine nitrate CAS No. 81012-98-8

(1R,2S)-(-)-Ephedrine nitrate

Cat. No.: B3358577
CAS No.: 81012-98-8
M. Wt: 228.24 g/mol
InChI Key: YDPBNMQMBUZCNA-GNAZCLTHSA-O
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Description

(1R,2S)-(-)-Ephedrine nitrate is a chiral organic compound derived from ephedrine, a naturally occurring alkaloid found in the Ephedra plant. It is known for its stimulant and decongestant properties. The nitrate form of (1R,2S)-(-)-Ephedrine is used in various chemical and pharmaceutical applications due to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-Ephedrine nitrate typically involves the nitration of (1R,2S)-(-)-Ephedrine. This process can be carried out by reacting (1R,2S)-(-)-Ephedrine with nitric acid under controlled conditions to form the nitrate salt. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-(-)-Ephedrine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate group back to the amine group.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ephedrine oxides, while reduction can regenerate the parent amine compound.

Scientific Research Applications

(1R,2S)-(-)-Ephedrine nitrate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on biological systems, including its role as a stimulant and its interaction with adrenergic receptors.

    Medicine: this compound is used in the development of pharmaceutical formulations for treating conditions such as asthma, nasal congestion, and hypotension.

    Industry: It is employed in the manufacture of certain types of explosives and propellants due to its nitrate content.

Mechanism of Action

The mechanism of action of (1R,2S)-(-)-Ephedrine nitrate involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s effects are mediated through the activation of the adrenergic receptor pathways, which involve various molecular targets and signaling cascades.

Comparison with Similar Compounds

  • (1R,2S)-(-)-Ephedrine hydrochloride
  • (1R,2S)-(-)-Pseudoephedrine
  • (1R,2S)-(-)-Norephedrine

Comparison: (1R,2S)-(-)-Ephedrine nitrate is unique due to its nitrate group, which imparts distinct chemical and pharmacological properties. Compared to (1R,2S)-(-)-Ephedrine hydrochloride, the nitrate form has different solubility and stability characteristics. (1R,2S)-(-)-Pseudoephedrine, while structurally similar, has a different stereochemistry, leading to variations in biological activity. (1R,2S)-(-)-Norephedrine, another related compound, lacks the methyl group present in ephedrine, resulting in different pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

81012-98-8

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;nitrate

InChI

InChI=1S/C10H15NO.NO3/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1(3)4/h3-8,10-12H,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1

InChI Key

YDPBNMQMBUZCNA-GNAZCLTHSA-O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-]

SMILES

CC(C(C1=CC=CC=C1)O)NC.[N+](=O)(O)[O-]

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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